molecular formula C16H10Cl2N2O B12900612 2-(3,4-Dichlorophenyl)quinoline-8-carboxamide CAS No. 655222-62-1

2-(3,4-Dichlorophenyl)quinoline-8-carboxamide

Cat. No.: B12900612
CAS No.: 655222-62-1
M. Wt: 317.2 g/mol
InChI Key: VIBUKWPISVBUSC-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)quinoline-8-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)quinoline-8-carboxamide typically involves the condensation of 3,4-dichloroaniline with 8-hydroxyquinoline-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3,4-Dichlorophenyl)quinoline-8-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Uniqueness: 2-(3,4-Dichlorophenyl)quinoline-8-carboxamide is unique due to the presence of both the dichlorophenyl and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

655222-62-1

Molecular Formula

C16H10Cl2N2O

Molecular Weight

317.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)quinoline-8-carboxamide

InChI

InChI=1S/C16H10Cl2N2O/c17-12-6-4-10(8-13(12)18)14-7-5-9-2-1-3-11(16(19)21)15(9)20-14/h1-8H,(H2,19,21)

InChI Key

VIBUKWPISVBUSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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